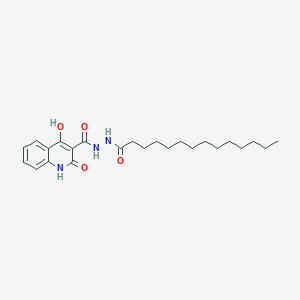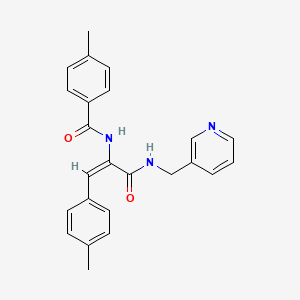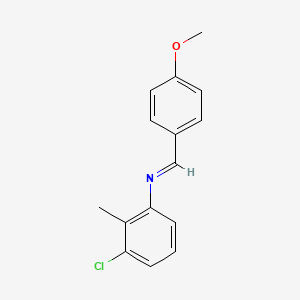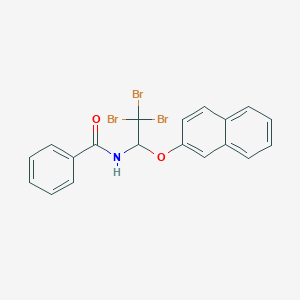
4-hydroxy-2-oxo-N'-tetradecanoyl-1,2-dihydroquinoline-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-2-oxo-N’-tetradecanoyl-1,2-dihydroquinoline-3-carbohydrazide is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a hydroxy group at the 4-position, an oxo group at the 2-position, and a tetradecanoyl group attached to a carbohydrazide moiety at the 3-position. The compound’s structure imparts it with significant biological and pharmacological activities, making it valuable in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxo-N’-tetradecanoyl-1,2-dihydroquinoline-3-carbohydrazide typically involves multiple stepsThe tetradecanoyl group is then attached through an acylation reaction, and finally, the carbohydrazide moiety is introduced via a condensation reaction with hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
4-hydroxy-2-oxo-N’-tetradecanoyl-1,2-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The oxo group can be reduced to form a hydroxy derivative.
Substitution: The hydroxy and oxo groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted quinoline compounds .
科学的研究の応用
4-hydroxy-2-oxo-N’-tetradecanoyl-1,2-dihydroquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-hydroxy-2-oxo-N’-tetradecanoyl-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
類似化合物との比較
Similar Compounds
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Shares the quinoline core but lacks the tetradecanoyl and carbohydrazide groups.
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Similar structure but with a carboxamide group instead of a carbohydrazide.
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Contains a carboxylate group instead of a carbohydrazide
Uniqueness
The uniqueness of 4-hydroxy-2-oxo-N’-tetradecanoyl-1,2-dihydroquinoline-3-carbohydrazide lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
特性
分子式 |
C24H35N3O4 |
|---|---|
分子量 |
429.6 g/mol |
IUPAC名 |
4-hydroxy-2-oxo-N'-tetradecanoyl-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C24H35N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-17-20(28)26-27-24(31)21-22(29)18-15-13-14-16-19(18)25-23(21)30/h13-16H,2-12,17H2,1H3,(H,26,28)(H,27,31)(H2,25,29,30) |
InChIキー |
HBUKXCZYLVKMQU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11988356.png)
![N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-beta-alanine](/img/structure/B11988360.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11988363.png)
![5-(3,4-dimethoxyphenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11988365.png)
![Methyl 4-{[7-({3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoyl}oxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-3-YL]oxy}benzoate](/img/structure/B11988380.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11988402.png)

![2-(biphenyl-4-yloxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11988416.png)

![(10Z)-10-[(diethylamino)methylidene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B11988433.png)


![(5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11988448.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide](/img/structure/B11988456.png)
